molecular formula C10H6ClF3N2 B1427388 4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline CAS No. 1422284-63-6

4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline

Katalognummer: B1427388
CAS-Nummer: 1422284-63-6
Molekulargewicht: 246.61 g/mol
InChI-Schlüssel: BCMNEUWJAPJFIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline is a chemical intermediate of significant interest in medicinal chemistry, particularly in the development of novel therapeutic agents. The quinazoline scaffold is a privileged structure in drug discovery, known for its diverse biological activities . This compound is primarily valued as a key synthetic precursor. The reactive 4-chloro group serves as an excellent leaving site for nucleophilic substitution reactions, allowing researchers to efficiently introduce a wide variety of amine and other functional groups at this position to create targeted libraries of quinazoline derivatives . The presence of the trifluoromethyl group is a critical feature, as it often enhances the metabolic stability, lipophilicity, and binding affinity of lead molecules, making them more drug-like . Key Research Applications and Value: Anticancer Agent Development: Quinazoline derivatives are extensively investigated as protein kinase inhibitors. They show promising activity against molecular targets like the Epidermal Growth Factor Receptor (EGFR), which is implicated in solid tumors . This compound serves as a core building block for synthesizing potential inhibitors similar to established quinazoline-based drugs such as gefitinib and erlotinib . Structure-Activity Relationship (SAR) Studies: Researchers utilize this reagent to explore how substitutions at the 2, 4, and 6 positions of the quinazoline ring influence potency, selectivity, and other pharmacological properties . The methyl group at the 2-position and the trifluoromethyl group at the 6-position are key structural variables in these investigations. Exploration of Other Bioactivities: Beyond oncology, the quinazoline core is found in molecules with documented antimicrobial, anti-inflammatory, and antimalarial properties, highlighting the broad utility of this intermediate in life sciences research . Handling and Compliance: This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Proper safety procedures, including the use of personal protective equipment and working in a well-ventilated fume hood, should always be followed. Refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Eigenschaften

IUPAC Name

4-chloro-2-methyl-6-(trifluoromethyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2/c1-5-15-8-3-2-6(10(12,13)14)4-7(8)9(11)16-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCMNEUWJAPJFIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)C(F)(F)F)C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline is a synthetic compound belonging to the quinazoline family, which has garnered attention due to its potential biological activities. Quinazolines are known for their diverse pharmacological properties, particularly in medicinal chemistry, where they have been studied as anticancer agents, antibacterial agents, and more. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H7ClF3N2, with an average molecular weight of approximately 246.616 Da. The compound features:

  • Chloro group at the 4-position
  • Methyl group at the 2-position
  • Trifluoromethyl group at the 6-position

These functional groups contribute to its chemical reactivity and potential interactions with biological targets.

Quinazolines, including this compound, often act through inhibition of various protein kinases. Key mechanisms include:

  • Inhibition of Tyrosine Kinases : Compounds in this class can inhibit receptors such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are critical in cancer cell proliferation and survival .
  • DNA Intercalation : Some studies suggest that quinazoline derivatives may intercalate into DNA, disrupting replication and transcription processes .

Anticancer Activity

Several studies have highlighted the anticancer potential of quinazoline derivatives. For instance:

  • A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 2.44 to 9.43 μM . This suggests that structural modifications can enhance activity against specific targets.

Structure-Activity Relationship (SAR)

The biological activity of quinazolines is often influenced by their structural features. A comparison table illustrates how different substituents affect potency:

Compound NameIC50 (μM)Key Features
4-Chloro-5-(trifluoromethyl)quinazoline3.50Similar trifluoromethyl substitution
4-Chloro-6-(4-(trifluoromethyl)phenyl)pyrimidine5.20Pyrimidine ring enhances binding
4-Chloro-5,7-difluoroquinazoline7.00Difluorinated variant with varied reactivity
This compound 5.00 Unique combination of chloro and trifluoromethyl groups

This table indicates that while structural variations can enhance or diminish biological activity, specific configurations may be optimal for targeting particular pathways .

Pharmacokinetics and Toxicology

Studies indicate that quinazolines generally follow Lipinski's Rule of Five, suggesting good oral bioavailability. Furthermore, they often exhibit favorable pharmacokinetic properties without significant toxicity profiles in preliminary studies . This makes them promising candidates for further development in drug discovery.

Wissenschaftliche Forschungsanwendungen

Overview

4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline is a compound within the quinazoline family, notable for its potential applications in medicinal chemistry and drug discovery. Its unique structural features, including a chloro group, a methyl group, and a trifluoromethyl group, contribute to its biological activity. This article explores the various applications of this compound, focusing on its scientific research implications.

This compound exhibits several biological activities that make it a candidate for further research in pharmacology:

  • Anticancer Properties : Quinazoline derivatives have been extensively studied for their ability to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers such as non-small cell lung cancer and breast cancer. The structural similarities to other active quinazolines suggest that this compound may also inhibit cell growth and proliferation pathways associated with EGFR signaling .
  • Inhibition of Tyrosine Kinases : The compound has shown potential in inhibiting vascular endothelial growth factor receptor (VEGFR) tyrosine kinases, which are crucial in tumor angiogenesis. This inhibition is vital for developing therapies targeting tumor growth and metastasis .

Research Applications

The compound's applications can be categorized into several research areas:

Drug Discovery

This compound serves as a lead compound in drug development aimed at treating cancers associated with EGFR and VEGFR pathways. Its ability to interact with specific biological targets makes it a valuable candidate for further pharmaceutical development.

Mechanistic Studies

Research involving this compound often focuses on understanding its mechanism of action:

  • Binding Affinity Studies : Investigations into how well the compound binds to various receptors can elucidate its pharmacodynamics and pharmacokinetics.
  • Cell Proliferation Assays : These assays help determine the effectiveness of the compound in inhibiting cancer cell lines, providing insights into its therapeutic potential.

Synthetic Methodologies

The synthesis of this compound can be achieved through various organic synthesis methods, making it accessible for laboratory studies. Its synthesis routes often involve reactions that yield high purity and yield, facilitating its use in biological assays.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound Cl (C4), CH₃ (C2), CF₃ (C6) C₁₀H₆ClF₃N₂ 250.58 High electronegativity; potential kinase inhibitor or antimicrobial agent. [Inferred]
4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline Cl (C4), F (C6), CF₃ (C2) C₉H₃ClF₄N₂ 250.58 Fluorine enhances metabolic stability; used in drug discovery (e.g., kinase inhibitors) . [5, 11]
4-Chloro-7-(trifluoromethyl)quinazoline Cl (C4), CF₃ (C7) C₉H₄ClF₃N₂ 236.59 Positional isomerism alters electronic distribution; lower melting point compared to C6-CF₃ derivatives . [12]
4-Chloro-2-(4-chlorophenyl)-6-(phenylethynyl)quinazoline Cl (C4), 4-Cl-C₆H₄ (C2), C≡CPh (C6) C₂₂H₁₃Cl₂N₂ 375.05 Bulky substituents reduce solubility; used in optoelectronic materials . [1]
4-Chloro-2-[2-(trifluoromethyl)phenyl]quinazoline Cl (C4), 2-CF₃-C₆H₄ (C2) C₁₅H₈ClF₃N₂ 308.69 Aryl-CF₃ group increases steric hindrance; explored in anticancer drug candidates . [14]
6-Chloro-3-phenethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one Cl (C6), S (C2), phenethyl (C3) C₁₆H₁₃ClN₂OS 328.81 Thioxo group enhances anticonvulsant activity; dihydroquinazoline backbone improves bioavailability . [9]

Key Observations :

Substituent Position Effects: The position of the trifluoromethyl group significantly impacts reactivity. For example, 4-Chloro-7-(trifluoromethyl)quinazoline (CF₃ at C7) exhibits lower thermal stability than the C6-CF₃ analog due to reduced resonance stabilization . Fluorine substitution at C6 (e.g., 4-Chloro-6-fluoro-2-(trifluoromethyl)quinazoline) increases metabolic resistance compared to non-fluorinated analogs .

Functional Group Influence :

  • Bulky groups like phenylethynyl (C≡CPh) or aryl-CF₃ reduce solubility but enhance binding affinity in hydrophobic enzyme pockets (e.g., kinase inhibitors in and ).
  • Thioxo (S) and dihydroquinazoline moieties (e.g., 6-Chloro-3-phenethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one ) improve anticonvulsant activity by modulating GABAergic pathways .

Synthetic Accessibility :

  • Palladium-catalyzed methods () are preferred for introducing alkynyl or aryl groups, while nucleophilic substitutions () are effective for thiol or amine derivatives.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline, and how can reaction conditions be optimized for yield improvement?

  • Methodology : Start with intermediates like 5-chloro-2-nitrobenzoic acid or trifluoromethyl-containing precursors. Key steps include hydrolysis, reduction (e.g., using LiAlH₄), cyclization (e.g., with trimethylsilyl isocyanate), and trifluoromethylation. Optimize reaction time, temperature, and solvent polarity (e.g., THF or toluene) to minimize by-products. For example, dehydration using molecular sieves in refluxing toluene improves imine formation efficiency .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Methodology : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions and trifluoromethyl integration. Mass spectrometry (HRMS or ESI-MS) verifies molecular weight. X-ray crystallography (via SHELX refinement) resolves crystallographic disorder, particularly around the trifluoromethyl group. Purity is assessed via HPLC with UV detection at 254 nm .

Q. What are the key considerations in designing experiments to study the reactivity of the chlorine atom at position 4 in nucleophilic substitution reactions?

  • Methodology : Test nucleophiles (amines, thiols, alcohols) under basic conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress via TLC or LC-MS. Control steric hindrance by selecting bulky substituents at position 2 to direct substitution at position 4. Use polar aprotic solvents to stabilize transition states .

Advanced Research Questions

Q. How do researchers address contradictions in biological activity data when evaluating trifluoromethyl-substituted quinazoline derivatives?

  • Methodology : Perform structure-activity relationship (SAR) studies to isolate substituent effects. Validate in vitro cytotoxicity assays (e.g., against MCF-7 or HeLa cells) with orthogonal methods like apoptosis markers. Address discrepancies between in vitro and in vivo results by optimizing pharmacokinetic properties (e.g., logP adjustments) .

Q. What strategies are employed to modify the quinazoline core to enhance solubility without compromising bioactivity?

  • Methodology : Introduce hydrophilic groups (e.g., hydroxyl, amino) at non-critical positions. Use prodrug approaches (e.g., esterification of methyl groups). Balance solubility and lipophilicity via logP calculations (e.g., ClogP < 5). Test modified derivatives in parallel bioassays to retain activity .

Q. How can computational chemistry be integrated into the development of new quinazoline derivatives with trifluoromethyl groups?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding to targets like EGFR or topoisomerase II. Use DFT calculations (e.g., Gaussian) to model reaction pathways for trifluoromethylation. Validate predictions with synthetic experiments and crystallographic data .

Q. What methodological approaches are used to resolve crystallographic disorder in trifluoromethyl-containing quinazoline derivatives during X-ray structure determination?

  • Methodology : Employ high-resolution data (d-spacing < 0.8 Å) and SHELXL refinement tools. Apply restraints to the trifluoromethyl group’s thermal parameters. Use PLATON/SQUEEZE to model solvent-accessible voids. Validate with Hirshfeld surface analysis .

Q. What are the common impurities encountered during the synthesis of this compound, and how are they identified and quantified?

  • Methodology : By-products include dihalogenated intermediates (e.g., 2,4-dichloro derivatives) or incomplete cyclization products. Identify via LC-MS/MS fragmentation patterns. Quantify using calibrated HPLC peak areas. Optimize purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-methyl-6-(trifluoromethyl)quinazoline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.